N-(叠氮基-PEG2)-N-Boc-PEG3-NHS 酯

描述

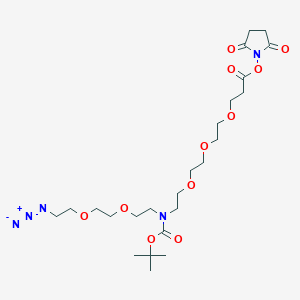

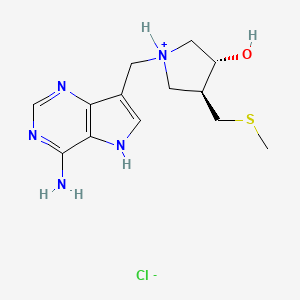

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a branched PEGylation reagent with a terminal azide, a N-Boc protected amine, and a terminal NHS ester . The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected under acidic conditions .

Synthesis Analysis

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular formula of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is C26H45N5O12 . Its molecular weight is 619.7 .Chemical Reactions Analysis

The azide group of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester reacts with alkyne or cyclooctyne in Click Chemistry reaction . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls .Physical And Chemical Properties Analysis

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester has a molecular weight of 619.7 . It is soluble in water, DMSO, DCM, and DMF .科学研究应用

1. 红细胞膜工程

NHS 酯,包括与 N-(叠氮基-PEG2)-N-Boc-PEG3-NHS 酯类似的结构,已用于红细胞膜的工程化。该方法在红细胞 (RBC) 表面展示抗体,有可能增强基于免疫球蛋白的治疗剂的功效和寿命,同时减少副作用。已证明此类技术在体内条件下是有效的,RBC-PEG-抗体复合物显示出稳定性并保持与未修饰的 RBC 相似的机械性能 (Weihang Ji et al., 2019)。

2. 生物制药增强

聚乙二醇化(PEG)是将聚乙二醇 (PEG) 共价键合到肽或蛋白质的过程,通常使用 NHS 酯来提高生物制药的生物利用度并降低其免疫原性。PEG 化试剂的选择,包括 N-羟基琥珀酰亚胺 (NHS) 酯,对于实现各种生物医学应用中所需的特定分子量和功能至关重要 (C. Crafts et al., 2016)。

3. 水凝胶形成和生物医学应用

NHS 酯是用于生物医学应用的水凝胶形成的关键成分,包括组织工程和药物递送。它们能够在生理 pH 值下快速聚合,从而产生具有可调谐特性的水凝胶。这些水凝胶可以包裹细胞,支持细胞活力,并且在体内植入时显示出最小的炎症反应,使其有望用于各种医学应用 (I. Strehin et al., 2013)。

4. 受控化学和构件稳定性

NHS 酯提供的受控化学和构件稳定性,包括那些类似于 N-(叠氮基-PEG2)-N-Boc-PEG3-NHS 酯的,在各种化学过程中都是必不可少的。例如,在 RBC-抗体复合物的开发中,使用 NHS 酯的特定方法提供了最受控的化学,对最终产品的稳定性和功能做出了重大贡献 (Weihang Ji et al., 2019)。

5. 药物递送中的生物偶联

在药物递送领域,NHS 酯在药物与载体的生物偶联中发挥着关键作用。该过程增强了药物溶解度、稳定性并降低了免疫原性。例如,通过亲水性 NHS 酯将疏水性药物与抗体偶联,可以实现更高的药物与抗体比率,而不会损害偶联物的亲和力或聚集 (R. Zhao et al., 2011)。

作用机制

Target of Action

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow the compound to form a stable triazole linkage with the target protein, enabling its degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The compound forms a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of the action of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted.

Action Environment

The action of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be influenced by temperature and other storage conditions .

未来方向

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a promising reagent for the development of PROTACs . Its unique structure and properties make it a valuable tool for bio-conjugation and PEGylation . Future research may focus on exploring its potential applications in drug development and other areas of biotechnology.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N5O11/c1-24(2,3)39-23(33)28(8-12-36-16-15-35-11-7-26-27-25)9-13-37-17-19-38-18-14-34-10-6-22(32)40-29-20(30)4-5-21(29)31/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICLIIAXFJFOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)